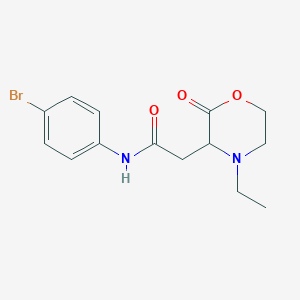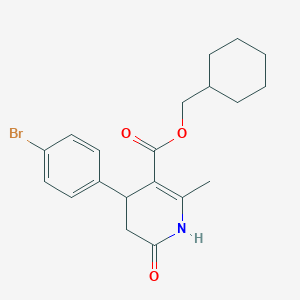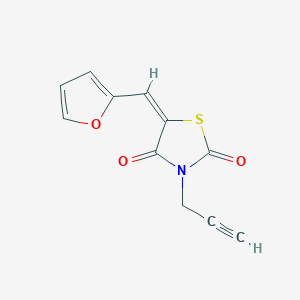![molecular formula C18H17ClFN3O2 B4838042 N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4838042.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as CFI-400945 and is a potent inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein that plays a crucial role in the DNA damage response pathway, and its inhibition has been found to be effective in the treatment of cancer.
Mecanismo De Acción
CFI-400945 is a selective inhibitor of N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea, which is a protein kinase that plays a critical role in the DNA damage response pathway. N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea by CFI-400945 leads to the accumulation of DNA damage and prevents cancer cells from repairing the damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
CFI-400945 has been found to have several biochemical and physiological effects. In preclinical studies, CFI-400945 has been shown to inhibit the growth of cancer cells and sensitize them to DNA-damaging agents. Additionally, CFI-400945 has been found to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have also shown that CFI-400945 can inhibit tumor growth and increase the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CFI-400945 in lab experiments is its specificity for N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea inhibition. This specificity allows for the selective targeting of cancer cells, which can reduce the toxicity of the treatment. Additionally, CFI-400945 has been found to be effective in combination with other DNA-damaging agents, which can increase the efficacy of the treatment.
One limitation of using CFI-400945 in lab experiments is its potential for off-target effects. Although CFI-400945 is selective for N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea inhibition, it may also inhibit other kinases, which can lead to unwanted side effects. Additionally, the use of CFI-400945 in clinical trials is still in the early stages, and its long-term safety and efficacy have yet to be fully established.
Direcciones Futuras
1. Combination therapy: Future studies could investigate the use of CFI-400945 in combination with other targeted therapies to improve treatment efficacy.
2. Biomarker identification: Identification of biomarkers that predict response to CFI-400945 could help to personalize treatment and improve patient outcomes.
3. Resistance mechanisms: Understanding the mechanisms of resistance to CFI-400945 could help to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of CFI-400945 in cancer patients.
In conclusion, CFI-400945 is a promising compound that has shown potential in the treatment of cancer. Its selective inhibition of N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea makes it an attractive candidate for combination therapy with other DNA-damaging agents. However, further research is needed to fully understand its mechanisms of action, identify biomarkers of response, and establish its long-term safety and efficacy.
Aplicaciones Científicas De Investigación
CFI-400945 has been extensively studied for its potential use in cancer therapy. Several preclinical studies have shown that the inhibition of N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea by CFI-400945 can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This sensitization effect occurs because N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea inhibition prevents cancer cells from repairing DNA damage, leading to cell death. The use of CFI-400945 in combination with DNA-damaging agents has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-25-17-5-2-12(19)8-16(17)23-18(24)21-7-6-11-10-22-15-4-3-13(20)9-14(11)15/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFGKUFTSRVDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4837959.png)
![2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4837962.png)
![3-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4837968.png)
![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B4837971.png)

![N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4837986.png)

![N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide](/img/structure/B4838005.png)
![7-[2-(2-adamantyl)-2-oxoethoxy]-4-butyl-6-chloro-2H-chromen-2-one](/img/structure/B4838017.png)
![1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4838022.png)
![4-oxo-4-[(3-phenylpropyl)amino]-2-butenoic acid](/img/structure/B4838034.png)
![N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)

![2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4838066.png)